(E)-2-cyano-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)prop-2-enoic acid
Description
Properties
IUPAC Name |
(E)-2-cyano-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-10-14(8-12(9-16)15(19)20)11(2)18(17-10)13-6-4-3-5-7-13/h3-8H,1-2H3,(H,19,20)/b12-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDLBQLEFFEYGZ-XYOKQWHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=C(C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)/C=C(\C#N)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)prop-2-enoic acid typically involves the condensation of 3,5-dimethyl-1-phenylpyrazole with cyanoacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the final product. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as bases, and solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-2-cyano-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or proteases, disrupting cellular signaling pathways and leading to its therapeutic effects .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The pyrazole ring and its substituents critically differentiate this compound from similar cyanoacrylic acids. Below is a comparative analysis:
Observations :
- Pyrazole vs. Phenol: The target compound’s pyrazole ring increases aromaticity and steric bulk compared to CHC’s hydroxyphenyl group.
- Heterocyclic Modifications : Derivatives like E-4d and E-4b incorporate fused heterocycles (pyridazine, triazolopyridazine), leading to higher melting points (>250°C) due to stronger intermolecular interactions (e.g., hydrogen bonding, π-stacking) .
- Cyanide Group: Common to all compounds, the cyano group stabilizes the α,β-unsaturated system and may participate in dipole-dipole interactions or act as a hydrogen-bond acceptor .
Key Reaction Variables :
Crystallographic and Structural Validation
Crystal structures of related compounds (e.g., E-4d, E-4b) have been resolved using SHELXL and validated via hydrogen-bonding analysis (e.g., graph set analysis) . The target compound’s structure would require similar validation to confirm stereochemistry and intermolecular interactions, particularly the (E)-configuration of the propenoic acid moiety .
Biological Activity
(E)-2-cyano-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)prop-2-enoic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a cyano group and a substituted pyrazole ring, contributes to its diverse biological activities, including anti-inflammatory and anticancer properties.
- Molecular Formula: C18H18N4O
- Molecular Weight: Approximately 256.30 g/mol
- Structural Features:
- Cyano group
- Prop-2-enoic acid moiety
- Substituted pyrazole ring
1. Anti-inflammatory Properties
Research indicates that this compound exhibits notable anti-inflammatory effects. These effects are likely due to its ability to inhibit specific enzymes and receptors involved in inflammatory pathways. For instance, studies have shown that compounds with similar pyrazole structures can effectively reduce inflammation markers in vitro and in vivo models .
2. Anticancer Activity
The compound has also demonstrated promising anticancer properties. In various studies, it has been shown to inhibit the proliferation of cancer cells by targeting specific molecular pathways. For example, a study comparing the cytotoxic effects of related compounds revealed that derivatives of pyrazole exhibited significant activity against liver and lung carcinoma cell lines, with IC50 values indicating potent efficacy .
The biological activity of this compound is believed to stem from its interaction with molecular targets involved in cell signaling pathways. This includes the inhibition of key enzymes that play roles in inflammation and cancer progression. The compound may disrupt the activity of these enzymes or receptors, leading to decreased cell proliferation and reduced inflammatory responses.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(3,5-Dimethylphenyl)-3-(4-cyanophenyl)propane | Contains phenyl and cyano groups | Different substitution pattern |
| 3-(4-Cyanophenyl)-1H-pyrazole | Similar pyrazole structure | Lacks the propene moiety |
| 4-Amino-N-(3,5-dimethylphenyl)benzamide | Contains amine instead of cyano | Different functional group |
This table highlights how this compound stands out due to its specific combination of functional groups that contribute to its distinct biological activity.
Case Studies
Several case studies have explored the biological activity of this compound:
- Cytotoxicity Assays : In a study assessing the cytotoxic effects against various carcinoma cell lines, (E)-2-cyano derivatives showed significant inhibition compared to standard chemotherapeutics like Cisplatin .
- Inflammation Models : Animal models treated with this compound demonstrated reduced levels of inflammatory cytokines, suggesting its potential as an anti-inflammatory agent in therapeutic settings .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (E)-2-cyano-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)prop-2-enoic acid, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of pyrazole precursors with cyanoacrylic acid derivatives. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or ethanol) enhance reactivity .
- Temperature control : Reflux conditions (~80°C) optimize intermediate formation while minimizing side reactions .
- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) isolates the final product .
- Monitoring : Thin-layer chromatography (TLC) with UV visualization tracks reaction progress .
Q. How can spectroscopic techniques (e.g., NMR, IR) be systematically applied to characterize the structure and confirm the E-configuration of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The E-configuration is confirmed by coupling constants (J = 12–16 Hz) between the α,β-unsaturated protons. Pyrazole ring protons (3,5-dimethyl groups) appear as singlets at δ 2.1–2.5 ppm .
- IR spectroscopy : The cyano group (C≡N) exhibits a sharp peak at ~2200 cm⁻¹, while the carboxylic acid (COOH) shows a broad O–H stretch at ~2500–3300 cm⁻¹ .
- Cross-validation : Compare experimental data with computational predictions (e.g., DFT) to resolve ambiguities .
Advanced Research Questions
Q. What methodologies are recommended for resolving contradictions between experimental spectroscopic data and computational predictions for this compound?
- Methodological Answer :
- DFT calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to simulate NMR/IR spectra. Discrepancies may arise from solvent effects or conformational flexibility .
- Experimental adjustments : Re-measure spectra under controlled conditions (e.g., deuterated solvents, standardized concentration) .
- Dynamic NMR : For flexible moieties (e.g., pyrazole substituents), variable-temperature NMR can detect rotational barriers or tautomerism .
Q. How can X-ray crystallography and SHELX refinement protocols be employed to determine the absolute configuration and assess potential polymorphism?
- Methodological Answer :
- Crystallization : Use slow evaporation (e.g., ethyl acetate/hexane) to grow single crystals. Diffraction data collected at 100 K minimizes thermal motion artifacts .
- SHELXL refinement : Apply restraints for disordered groups (e.g., methyl substituents) and validate using R-factors (<5% for high-resolution data). The Flack parameter confirms absolute configuration .
- Polymorphism screening : Test multiple solvents and crystallization temperatures to identify polymorphic forms .
Q. What strategies are effective for elucidating the biological interaction mechanisms of this compound, particularly its potential as a kinase inhibitor or GPCR modulator?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like G-protein-coupled receptors (GPCRs) or kinases. Focus on the pyrazole and cyanoacrylic acid moieties for hydrogen bonding/π-π interactions .
- In vitro assays : Pair docking results with enzyme inhibition assays (e.g., IC₅₀ determination via fluorescence polarization) .
- Structure-activity relationships (SAR) : Synthesize analogs (e.g., replacing dimethyl groups with halogens) to identify critical pharmacophores .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility or stability data for this compound across different studies?
- Methodological Answer :
- Standardized protocols : Replicate experiments under identical conditions (pH, solvent, temperature). For example, stability under acidic/basic conditions correlates with hydrolysis of the cyano group .
- Analytical validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify degradation products .
- Environmental controls : Ensure inert atmospheres (N₂/Ar) during storage to prevent oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
